![molecular formula C9H5F2NO2 B13670761 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13670761.png)
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoxazinone core, which is a fused ring system containing both benzene and oxazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the condensation of methyl-2-amino-5,6-difluorobenzoate with acetic anhydride. This reaction yields the cyclic compound 2-methyl-5,6-difluorobenzo[d][1,3]-oxazine-4-one . The reaction conditions generally include:
Reagents: Methyl-2-amino-5,6-difluorobenzoate, acetic anhydride
Solvent: Acetic acid
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazolinone derivatives
Reduction: Dihydro analogs
Substitution: Various substituted benzoxazinone derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. The compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-6,7-difluoro-2-methylquinazolin-4(3H)-one: Another derivative with similar anti-inflammatory properties.
4H-benzo[d][1,3]oxazin-4-ones: A broader class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one stands out due to the specific positioning of fluorine atoms and the methyl group, which contribute to its unique chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C9H5F2NO2 |
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Molecular Weight |
197.14 g/mol |
IUPAC Name |
6,7-difluoro-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5F2NO2/c1-4-12-8-3-7(11)6(10)2-5(8)9(13)14-4/h2-3H,1H3 |
InChI Key |
AISOIGHPAFFPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)O1)F)F |
Origin of Product |
United States |
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